

An In-depth Technical Guide to m-PEG6-Ms for Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG6-Ms

Cat. No.: B1676794

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (6)-mesylate (**m-PEG6-Ms**), a discrete PEGylation reagent, for its application in bioconjugation. This document details the core properties, bioconjugation strategies, detailed experimental protocols, and analytical methodologies for the characterization of **m-PEG6-Ms** and its bioconjugates.

Introduction to m-PEG6-Ms in Bioconjugation

Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules such as proteins, peptides, and oligonucleotides. The covalent attachment of PEG chains can improve solubility, increase systemic circulation time, and reduce the immunogenicity of the conjugated molecule.^[1] **m-PEG6-Ms** is a short, discrete-length PEGylation reagent featuring a methoxy-capped hexa-ethylene glycol chain and a terminal mesylate (methanesulfonyl) functional group. The mesylate group serves as a reactive handle for covalent attachment to nucleophilic residues on biomolecules.

The discrete nature of **m-PEG6-Ms** ensures batch-to-batch consistency and results in a homogeneous product, which is a critical advantage in therapeutic applications over traditional polydisperse PEG reagents.^[2] This guide will focus on the practical aspects of utilizing **m-PEG6-Ms** for bioconjugation, providing researchers with the necessary information to design, execute, and analyze their experiments.

Core Properties of m-PEG6-Ms

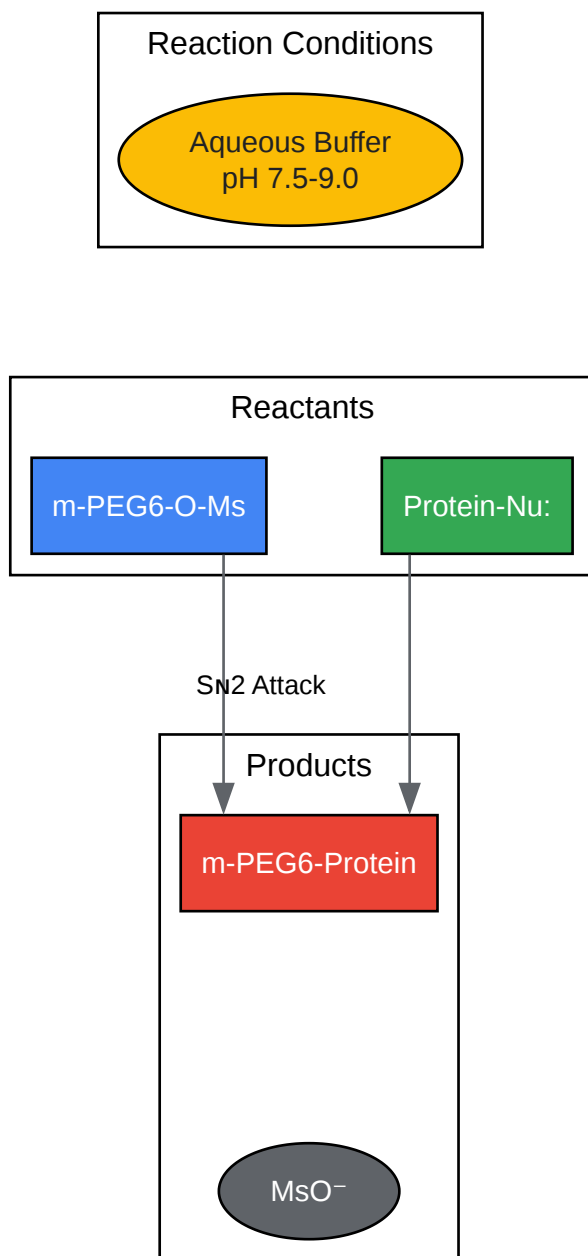
Understanding the physicochemical properties of **m-PEG6-Ms** is essential for its effective use in bioconjugation.

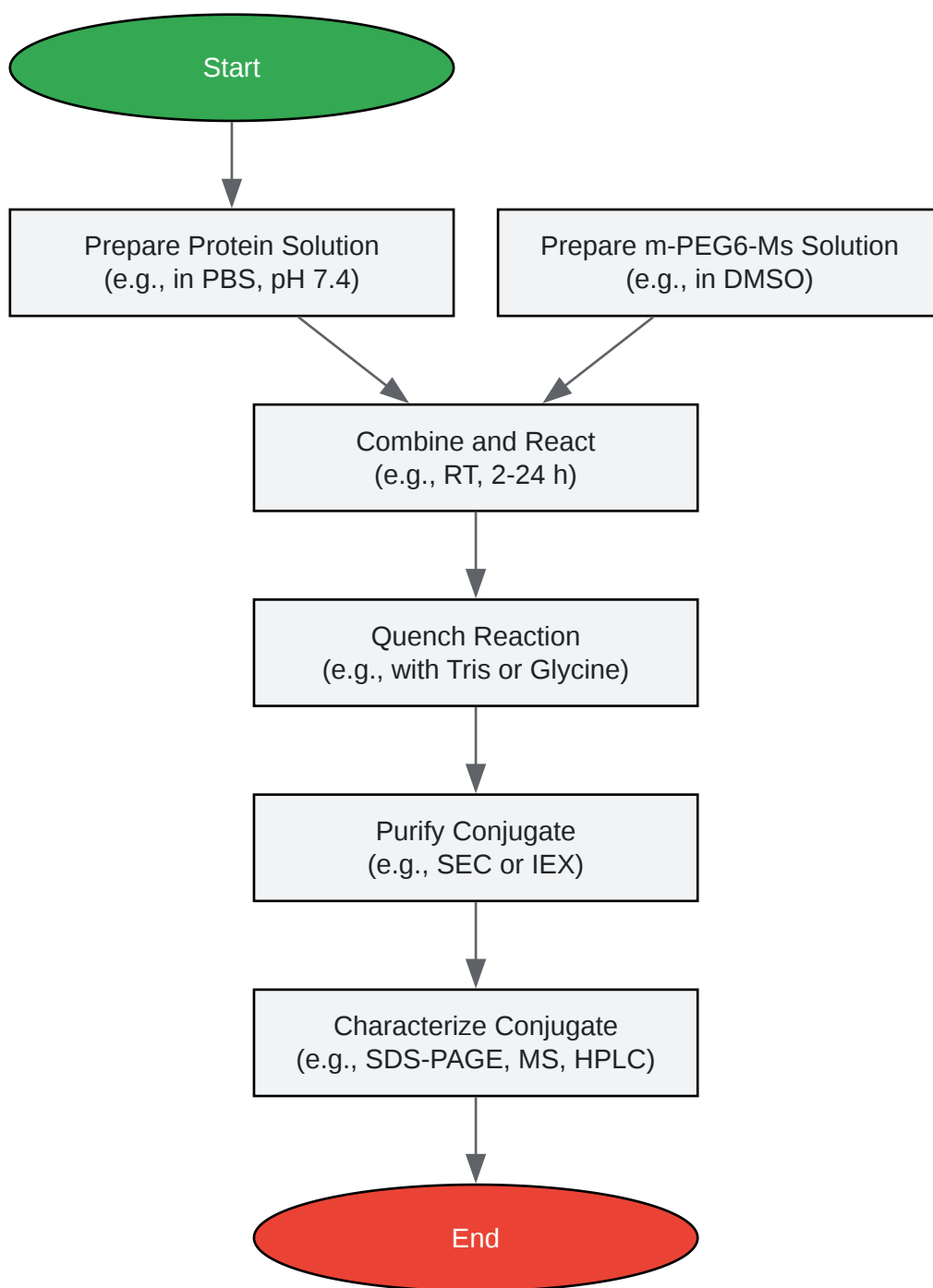
Property	Value	Reference
Chemical Name	2,5,8,11,14-pentaoxahehexadecan-16-yl methanesulfonate	[3]
CAS Number	130955-38-3	[3]
Molecular Formula	C ₁₂ H ₂₆ O ₈ S	
Molecular Weight	330.39 g/mol	
Appearance	Varies (typically a liquid or low-melting solid)	
Solubility	Soluble in DMSO, water, and other polar organic solvents.	
Purity	Typically >95%	
Storage Conditions	Store at -20°C, desiccated and protected from light.	

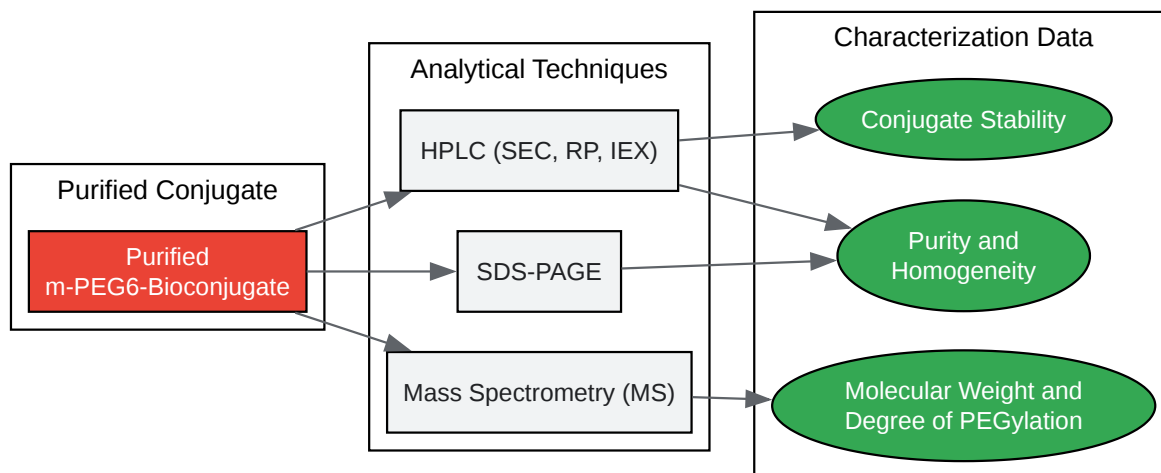
Bioconjugation Strategy with m-PEG6-Ms

The mesylate group of **m-PEG6-Ms** is a good leaving group that can be displaced by nucleophiles present on the surface of biomolecules. The primary targets for alkylation by **m-PEG6-Ms** are the side chains of lysine (ε-amine) and cysteine (thiol) residues.

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. The rate of the reaction is influenced by the nucleophilicity of the target residue and the pH of the reaction buffer. Generally, higher pH values increase the nucleophilicity of amines and thiols, thus accelerating the reaction rate. However, the stability of the mesylate ester can be compromised at very high pH due to hydrolysis.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. creativepegworks.com [creativepegworks.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Protocol for Protein PEGylation [jenkemusa.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG6-Ms for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676794#understanding-m-peg6-ms-for-bioconjugation\]](https://www.benchchem.com/product/b1676794#understanding-m-peg6-ms-for-bioconjugation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com